molecular formula C15H19NO2 B11867591 5-((Pentyloxy)methyl)quinolin-8-ol CAS No. 7545-60-0

5-((Pentyloxy)methyl)quinolin-8-ol

Cat. No.: B11867591
CAS No.: 7545-60-0
M. Wt: 245.32 g/mol
InChI Key: PLDIRFJFZHYJRX-UHFFFAOYSA-N
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Description

5-((Pentyloxy)methyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a pentyloxy methyl group attached at the 5th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Pentyloxy)methyl)quinolin-8-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

    Alkylation: The hydroxyl group at the 8th position of quinolin-8-ol is protected using a suitable protecting group.

    Introduction of Pentyloxy Methyl Group: The protected quinolin-8-ol is then subjected to alkylation with pentyloxy methyl chloride in the presence of a base such as potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Pentyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The pentyloxy methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkyl or aryl substituted quinoline derivatives.

Scientific Research Applications

Chemistry

5-((Pentyloxy)methyl)quinolin-8-ol serves as a building block for synthesizing complex quinoline derivatives. Its unique structure allows for modifications that can enhance its properties or biological activity.

Biology

The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. Its mechanism includes disrupting cell membrane integrity in microorganisms, leading to cell lysis. Additionally, it has shown potential against resistant bacterial strains, indicating its relevance in combating antibiotic resistance .

Medicine

This compound has demonstrated antiparasitic properties, particularly in treating diseases like malaria and leishmaniasis. It inhibits the heme detoxification pathway in parasites, causing toxic heme accumulation that leads to parasite death. Furthermore, it has been evaluated for anticancer effects, showing promise in inducing apoptosis in cancer cells while sparing normal cells .

Industry

In industrial applications, this compound is used in developing corrosion inhibitors and as a ligand in coordination chemistry. Its unique physicochemical properties contribute to its effectiveness in these roles.

Antimicrobial Efficacy

A case study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition of growth in these strains, highlighting its potential as an antimicrobial agent .

Cancer Treatment

Another study focused on its anticancer effects in breast cancer models. The compound induced significant apoptosis in cancer cells with minimal toxicity to normal cells, showcasing its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-((Pentyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, leading to the accumulation of toxic heme and parasite death.

    Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound with a hydroxyl group at the 8th position.

    5-Alkoxyquinolines: Compounds with various alkoxy groups at the 5th position.

    8-Hydroxyquinoline Derivatives: Compounds with different substituents at various positions on the quinoline ring.

Uniqueness

5-((Pentyloxy)methyl)quinolin-8-ol is unique due to the presence of the pentyloxy methyl group at the 5th position, which imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives. This structural modification enhances its lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.

Biological Activity

5-((Pentyloxy)methyl)quinolin-8-ol is a derivative of the quinoline family, notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H17N1O2
Molecular Weight231.29 g/mol
IUPAC NameThis compound
SMILESCCCCCOC1=CC2=C(C=CC(=C2N=C1)O)C=N2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group at the 8-position enhances its chelating properties, allowing it to bind metal ions and potentially disrupt metal ion homeostasis in biological systems. This mechanism can inhibit the activity of metal-dependent enzymes, which may lead to various therapeutic effects.

Biological Activities

  • Anticancer Activity :
    • Research has indicated that quinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, modifications in the quinoline structure can enhance its potency against pancreatic cancer cells, as demonstrated in studies involving nitroxoline derivatives .
    • A study highlighted the potential of quinoline derivatives in targeting specific cancer pathways, suggesting that this compound could be explored for its anticancer properties .
  • Antimicrobial Properties :
    • Quinoline derivatives are known for their antimicrobial activities. The presence of the hydroxyl group may contribute to increased solubility and bioavailability, enhancing their effectiveness against bacterial strains .
  • Antioxidant Activity :
    • The compound's structure allows it to function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases .
  • Enzyme Inhibition :
    • Several studies have shown that quinoline derivatives can inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of cathepsin B, an enzyme linked to cancer progression .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent investigation into a library of nitroxoline derivatives revealed that modifications in the quinoline structure significantly affected their anticancer efficacy against multiple pancreatic cancer cell lines. Some compounds exhibited superior performance compared to established treatments like erlotinib .
  • In Vivo Studies :
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of quinoline derivatives. These studies often focus on evaluating tumor growth inhibition and survival rates in treated subjects compared to controls .

Properties

CAS No.

7545-60-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-(pentoxymethyl)quinolin-8-ol

InChI

InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3

InChI Key

PLDIRFJFZHYJRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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